molecular formula C7H8N2O B1354617 1-(2-Pyrimidinyl)-2-propanone CAS No. 75782-22-8

1-(2-Pyrimidinyl)-2-propanone

Cat. No.: B1354617
CAS No.: 75782-22-8
M. Wt: 136.15 g/mol
InChI Key: QZYKNQASNNLMQJ-UHFFFAOYSA-N
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Description

1-(2-Pyrimidyl)piperazine is a piperazine-based derivative . It is a metabolite of buspirone .


Synthesis Analysis

1-(2-Pyrimidyl)piperazine may be used as a derivatization reagent for the carboxyl groups on peptides . It can also be a starting reagent for the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine .


Molecular Structure Analysis

The empirical formula of 1-(2-Pyrimidyl)piperazine is C8H12N4 and its molecular weight is 164.21 .


Chemical Reactions Analysis

There are numerous methods for the synthesis of pyrimidines, which are described in various literature .


Physical and Chemical Properties Analysis

The refractive index of 1-(2-Pyrimidyl)piperazine is n20/D 1.587 (lit.), its boiling point is 277 °C (lit.), and its density is 1.158 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of various heterocyclic compounds, such as 4-aryl-2,3,6,7-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepin-6-ones, demonstrating its utility in forming complex chemical structures (Insuasty et al., 1998).

  • Chemical Transformations and Reactions : The compound's reactivity has been studied in various chemical reactions. For instance, its interaction with nucleophilic reagents has been explored, contributing to the understanding of its chemical behavior (Taslimi et al., 2018).

  • Crystallographic and Spectroscopic Elucidation : Crystallographic studies have been conducted to understand the structure of related compounds, providing insights into their molecular framework and potential applications (Abdel-Jalil et al., 2015).

Applications in Material Science

  • Semiconducting Organic Thin Films : The compound has been involved in the development of semiconducting films, demonstrating its potential in electronic and photovoltaic applications (Harding et al., 2020).

  • Chemiresistive Sensors : Its derivatives have been used in the creation of chemiresistive sensors, highlighting its role in sensing technologies and potential use in medical diagnostics (Mondal et al., 2018).

Implications in Forensic Science

  • Forensic Analysis : The compound's degradation products and synthesis routes have been studied in forensic science, providing critical information for drug impurity profiling and law enforcement (Tsujikawa et al., 2021).

Mechanism of Action

Target of Action

1-(2-Pyrimidinyl)-2-propanone, also known as 1-(2-Pyrimidinyl)piperazine (1-PP), is a chemical compound and piperazine derivative . It primarily targets the α2-adrenergic receptor , acting as an antagonist . This receptor plays a crucial role in the regulation of neurotransmitter release from adrenergic neurons in the central nervous system . Additionally, 1-PP acts as a partial agonist of the 5-HT1A receptor , which is involved in several neurological processes, including anxiety, addiction, appetite, sleep, pain perception, nausea, and vomiting .

Mode of Action

The compound interacts with its targets by binding to them, which leads to changes in their activity. As an antagonist of the α2-adrenergic receptor, 1-PP blocks the receptor’s function, preventing it from inhibiting the release of norepinephrine .

Biochemical Pathways

The action of 1-PP affects several biochemical pathways. By blocking the α2-adrenergic receptor, it increases the release of norepinephrine, which can lead to increased alertness and arousal . By partially activating the 5-HT1A receptor, it can help regulate mood and anxiety .

Pharmacokinetics

The pharmacokinetics of 1-PP involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver via the CYP3A4 enzyme . The clearance values for buspirone (a drug that metabolizes into 1-PP) and 1-PP are 13.1 and 8.2 ml/min, respectively, and the terminal elimination half-lives are 25 and 79 minutes, respectively . These properties impact the bioavailability of 1-PP, determining how much of the compound reaches the systemic circulation and how long it stays in the body .

Result of Action

The molecular and cellular effects of 1-PP’s action are primarily related to its influence on neurotransmitter release. By antagonizing the α2-adrenergic receptor, it can increase noradrenergic and dopaminergic activity . This can lead to effects such as increased alertness and arousal . Its partial agonism of the 5-HT1A receptor can lead to effects such as reduced anxiety .

Action Environment

The action, efficacy, and stability of 1-PP can be influenced by various environmental factors. For example, factors that affect the activity of the CYP3A4 enzyme, such as other drugs, certain foods, and diseases, can impact the metabolism and therefore the effectiveness of 1-PP . Additionally, genetic variations in the α2-adrenergic and 5-HT1A receptors could potentially influence the compound’s effectiveness .

Safety and Hazards

The safety information for 1-(2-Pyrimidyl)piperazine includes hazard statements H315 - H319 - H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Perimidines, a class of N-heterocycles that includes pyrimidines, have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives .

Biochemical Analysis

Biochemical Properties

1-(2-Pyrimidinyl)-2-propanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase enzymes, particularly monoamine oxidase A, where it acts as an inhibitor . This interaction affects the breakdown of neurotransmitters such as serotonin and norepinephrine, leading to altered levels of these neurotransmitters in the brain. Additionally, this compound interacts with various proteins involved in cellular signaling pathways, modulating their activity and impacting cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, this compound influences cell signaling pathways by modulating the activity of monoamine oxidase enzymes, leading to changes in neurotransmitter levels . This modulation can impact cell function, including neurotransmission and synaptic plasticity. Furthermore, this compound has been observed to affect gene expression and cellular metabolism, altering the expression of genes involved in neurotransmitter synthesis and degradation, as well as metabolic pathways related to energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of monoamine oxidase enzymes, particularly monoamine oxidase A . By binding to the active site of these enzymes, this compound prevents the breakdown of neurotransmitters such as serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, influencing their activity and modulating cellular responses. These interactions can result in changes in gene expression, enzyme activity, and cellular signaling pathways.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . In in vitro studies, this compound has been observed to maintain its inhibitory effects on monoamine oxidase enzymes over extended periods, leading to sustained changes in neurotransmitter levels. In in vivo studies, the temporal effects of this compound may vary depending on factors such as dosage, administration route, and metabolic stability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as serotonin and norepinephrine . At higher doses, this compound may exhibit toxic or adverse effects, including alterations in behavior, motor function, and physiological parameters. Threshold effects have been observed, where the impact of this compound on neurotransmitter levels and cellular function becomes more pronounced at specific dosage ranges.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways involves its interaction with monoamine oxidase enzymes, where it acts as an inhibitor . This interaction affects the breakdown of neurotransmitters, leading to altered levels of these molecules in the brain. Additionally, this compound may influence other metabolic pathways related to energy production, lipid metabolism, and oxidative stress, impacting overall cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins, facilitating its entry into target cells . Once inside the cells, this compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its effects on cellular function. The distribution of this compound within tissues can also influence its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that this compound can localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct this compound to these compartments. The subcellular localization of this compound can influence its interactions with biomolecules, enzyme activity, and overall cellular responses.

Properties

IUPAC Name

1-pyrimidin-2-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6(10)5-7-8-3-2-4-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYKNQASNNLMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505888
Record name 1-(Pyrimidin-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75782-22-8
Record name 1-(Pyrimidin-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 100 mL flask, acetone (1.44 mL, 19.6 mmol) was added to KH (30% in oil, 2.89 g, 21.6 mmol) in THF (15 mL) at 0° C. under nitrogen. The reaction mixture was stirred for 0.25 h then additional THF (15 mL) was added. AIBN (74 mg, 0.45 mmol) followed by 2-chloropyrimidine (500 mg, 4.36 mmol) were added cautiously and the reaction mixture kept at 0° C. for 1 h. HCl 3N was added until the pH=6. The two layers were separated and the aqueous phase extracted with dichloromethane. The combined extracts were dried over Na2SO4 then concentrated. The residue was purified on column chromatography (eluent: EtOAc/pentane 20/80 to 80/20) to give the title compound (247 mg, 42%) as a yellow oil (keto/enol form 2:1).
Quantity
1.44 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
74 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
42%

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